molecular formula C13H13Cl2NO B2836105 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline CAS No. 57521-19-4

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline

Cat. No. B2836105
CAS RN: 57521-19-4
M. Wt: 270.15
InChI Key: SMBVDPXPBHJOGJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, pressure, and other conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can provide valuable information about the compound’s structure and purity .

Scientific Research Applications

Antimalarial Activity

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline has demonstrated promising antimalarial properties. Researchers have investigated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound interferes with the parasite’s heme detoxification pathway, leading to parasite death. Further studies are ongoing to optimize its potency and minimize side effects .

Anticancer Potential

This quinoline derivative has shown potential as an anticancer agent. It inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting DNA processes, it can selectively target cancer cells. Researchers are exploring its use in combination therapies or as a lead compound for novel anticancer drugs .

Anti-inflammatory Properties

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline exhibits anti-inflammatory effects. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Investigations suggest its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Photodynamic Therapy (PDT)

PDT involves using light-activated compounds to selectively destroy cancer cells. This quinoline derivative can serve as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, it generates reactive oxygen species, damaging tumor cells. Researchers are optimizing its phototoxicity and delivery methods .

Antibacterial Activity

Studies have explored the antibacterial properties of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline. It inhibits bacterial DNA gyrase, an essential enzyme for bacterial replication. Researchers investigate its potential as a novel antibiotic, especially against drug-resistant strains .

Neuroprotective Effects

The compound’s unique structure suggests possible neuroprotective properties. It interacts with neurotransmitter receptors and modulates neuronal signaling. Researchers are studying its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For pharmaceutical compounds, this often involves interaction with biological macromolecules .

Safety and Hazards

Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could include more detailed structural analysis, testing under various conditions, or exploration of potential applications .

properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-8-9(6-7-14)12(15)10-4-3-5-11(17-2)13(10)16-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVDPXPBHJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326180
Record name 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline

CAS RN

57521-19-4
Record name 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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